molecular formula C14H18I2N2O2 B14695811 4,4'-Bipyridinium, 1,1'-bis(2-hydroxyethyl)-, diiodide CAS No. 25015-61-6

4,4'-Bipyridinium, 1,1'-bis(2-hydroxyethyl)-, diiodide

Cat. No.: B14695811
CAS No.: 25015-61-6
M. Wt: 500.11 g/mol
InChI Key: BTNCVCUDZUDSNE-UHFFFAOYSA-L
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Description

4,4’-Bipyridinium, 1,1’-bis(2-hydroxyethyl)-, diiodide is a chemical compound with the molecular formula C14H18N2O2I2. This compound is part of the bipyridinium family, which is known for its applications in various fields such as chemistry, biology, and industry. The bipyridinium core structure is characterized by two pyridine rings connected by a single bond, and in this specific compound, each nitrogen atom in the bipyridinium structure is substituted with a 2-hydroxyethyl group, and the compound is further complexed with two iodide ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bipyridinium, 1,1’-bis(2-hydroxyethyl)-, diiodide typically involves the alkylation of 4,4’-bipyridine with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then treated with hydroiodic acid to form the diiodide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization or recrystallization techniques to obtain high purity 4,4’-Bipyridinium, 1,1’-bis(2-hydroxyethyl)-, diiodide.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bipyridinium, 1,1’-bis(2-hydroxyethyl)-, diiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form the corresponding bipyridinium radical cation.

    Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like acyl chlorides or alkyl halides are used in the presence of a base.

Major Products

    Oxidation: N-oxides of the bipyridinium compound.

    Reduction: Bipyridinium radical cation.

    Substitution: Substituted bipyridinium derivatives with various functional groups.

Scientific Research Applications

4,4’-Bipyridinium, 1,1’-bis(2-hydroxyethyl)-, diiodide has several scientific research applications:

    Chemistry: Used as a redox-active compound in electrochemical studies and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial properties and interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of electrochromic devices and redox flow batteries due to its redox properties.

Mechanism of Action

The mechanism of action of 4,4’-Bipyridinium, 1,1’-bis(2-hydroxyethyl)-, diiodide involves its redox activity. The compound can undergo reversible oxidation and reduction, making it useful in redox flow batteries and electrochemical applications. The molecular targets include various redox-active sites in biological systems and electrochemical devices. The pathways involved are primarily electron transfer processes that facilitate the compound’s redox cycling.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bipyridinium, 1,1’-dimethyl-:

    4,4’-Bipyridinium, 1,1’-diheptyl-: Used in electrochromic devices and organic electronics.

    2,2’-Bipyridine: Commonly used as a ligand in coordination chemistry.

Uniqueness

4,4’-Bipyridinium, 1,1’-bis(2-hydroxyethyl)-, diiodide is unique due to its hydroxyl functional groups, which enhance its solubility in water and its ability to form hydrogen bonds. This makes it particularly useful in biological and medicinal applications where solubility and interaction with biological molecules are crucial.

Properties

CAS No.

25015-61-6

Molecular Formula

C14H18I2N2O2

Molecular Weight

500.11 g/mol

IUPAC Name

2-[4-[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethanol;diiodide

InChI

InChI=1S/C14H18N2O2.2HI/c17-11-9-15-5-1-13(2-6-15)14-3-7-16(8-4-14)10-12-18;;/h1-8,17-18H,9-12H2;2*1H/q+2;;/p-2

InChI Key

BTNCVCUDZUDSNE-UHFFFAOYSA-L

Canonical SMILES

C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCO)CCO.[I-].[I-]

Origin of Product

United States

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